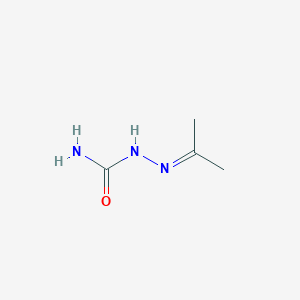

Acetone semicarbazone

Description

Propriétés

IUPAC Name |

(propan-2-ylideneamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDAJGNZGNZGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059383 | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-20-3 | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone semicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reagents and Reaction Conditions

-

Semicarbazide Hydrochloride : Acts as the nitrogen source, providing the semicarbazide moiety.

-

Acetone : The carbonyl compound undergoing nucleophilic attack.

-

Sodium Acetate : Serves as a buffering agent to neutralize hydrochloric acid (HCl) generated during the reaction, maintaining a pH of 4.5–5.5.

The reaction proceeds under mild conditions, typically at room temperature, to minimize side reactions such as over-condensation or hydrolysis. A stoichiometric ratio of 1:1 for acetone to semicarbazide hydrochloride is employed, though a slight excess of acetone may enhance yield.

Mechanistic Pathway

-

Deprotonation : Sodium acetate deprotonates semicarbazide hydrochloride, releasing free semicarbazide.

-

Nucleophilic Attack : The amine group of semicarbazide attacks the carbonyl carbon of acetone, forming a tetrahedral intermediate.

-

Elimination : The intermediate undergoes dehydration, eliminating water and forming the C=N bond characteristic of semicarbazones.

The product precipitates as a white crystalline solid upon cooling, which is isolated via vacuum filtration.

Alternative Synthesis via Acetylacetone and Semicarbazide

An unconventional route to ASC involves the alkaline hydrolysis of acetylacetone (2,4-pentanedione) in the presence of excess semicarbazide. This method highlights the compound’s formation as a side product in pyrazole synthesis.

Reaction Conditions and Byproduct Formation

-

Acetylacetone : Reacts with semicarbazide under alkaline conditions (pH > 8), leading to partial hydrolysis to acetone.

-

Excess Semicarbazide : Shifts the equilibrium toward ASC formation by providing abundant nucleophile.

The reaction occurs at room temperature over 8–12 hours, with ASC forming alongside pyrazole derivatives. While this route offers insights into reaction pathways, its yield for ASC is suboptimal compared to classical methods.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

pH Control

Maintaining a weakly acidic pH (4.5–5.5) using sodium acetate ensures efficient deprotonation of semicarbazide hydrochloride without promoting acetone self-condensation.

Temperature and Time

-

Room Temperature : Ideal for controlled reaction progression.

-

Extended Reaction Times : Beyond 2 hours may lead to decomposition, particularly in aqueous media.

Industrial-Scale Production Considerations

Industrial synthesis of ASC follows the classical method but incorporates large-scale adaptations:

Equipment and Process Design

-

Continuous Stirred-Tank Reactors (CSTRs) : Enable efficient mixing and temperature control.

-

Centrifugal Filtration : Rapid isolation of the crystalline product.

Waste Management

-

Neutralization : Residual HCl is neutralized with sodium bicarbonate before aqueous disposal.

-

Solvent Recovery : Methanol and acetone are distilled and recycled to reduce costs.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Preparation Methods

Mechanistic Challenges and Solutions

Competing Reactions

Analyse Des Réactions Chimiques

Types of Reactions: Acetone semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reagents used.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the specific conditions. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or hydrazines .

Applications De Recherche Scientifique

Biological Activities

Acetone semicarbazone has been studied for its diverse biological activities, which include:

Anticancer Activity

Research has demonstrated that ASC exhibits significant antineoplastic properties, particularly against Ehrlich ascites carcinoma (EAC) in mice. In vivo studies indicated that ASC not only inhibited tumor growth but also showed hepatoprotective effects by normalizing liver enzyme levels affected by EAC cells .

- Mechanism of Action: ASC appears to exert its anticancer effects by modulating biochemical pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

ASC has been found to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

ASC selectively inhibits lysosomal cysteine protease cathepsin B, which plays a crucial role in protein degradation and cellular processes. This inhibition can lead to alterations in cellular metabolism and has implications for therapeutic strategies targeting cancer and other diseases.

Hepatoprotective Effects

A study focused on the hepatoprotective effects of ASC demonstrated that treatment with ASC significantly reduced liver toxicity induced by EAC cells. The study involved administering ASC at a dose of 2 mg/kg body weight over 14 days, resulting in a notable decrease in liver enzyme levels (GPT, GOT, ALP) compared to untreated controls .

| Parameter | Control Group | EAC Group | EAC + ASC Group |

|---|---|---|---|

| GPT | Normal | Elevated | Normalized |

| GOT | Normal | Elevated | Partially Normalized |

| ALP | Normal | Elevated | Stable |

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of ASC was tested against various bacterial strains, with results indicating substantial inhibition zones compared to control groups. This positions ASC as a promising candidate for developing new antibacterial agents .

Mécanisme D'action

The mechanism of action of acetone semicarbazone involves its interaction with specific molecular targets and pathways. It acts as a chelating agent, binding to metal ions such as copper and iron, which are essential for the activity of various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to the observed biological effects. Additionally, this compound can form stable complexes with other molecules, influencing their reactivity and function .

Comparaison Avec Des Composés Similaires

Key Observations :

- ASC ’s simplicity and water solubility contrast with thiosemicarbazones , which incorporate sulfur for improved metal-binding but face synthesis complexity .

- Benzaldehyde semicarbazone exhibits a rigid planar structure due to aromaticity, influencing its crystallinity and thermal stability .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

- ASC’s moderate melting point and ethanol solubility facilitate pharmaceutical formulation compared to vanillin semicarbazone, which requires DMSO for dissolution .

- Thiosemicarbazones show variable stability due to sulfur’s redox activity, limiting long-term storage .

Key Observations :

- ASC’s low host toxicity (LD₅₀ 30 mg/kg) and hepatoprotective effects make it safer than nickel complexes, which risk metal-induced toxicity .

- Thiosemicarbazones show broader antiviral applications but may require structural optimization to reduce hematotoxicity .

Mechanistic Insights

- ASC: Exerts anticancer effects by normalizing serum biomarkers (e.g., GPT, GOT) and reducing EAC-induced hepatic necrosis . Its water solubility enhances bioavailability compared to hydrophobic analogs.

- Thiosemicarbazones : Act via iron chelation, inhibiting ribonucleotide reductase and DNA synthesis in cancer cells .

- Metal Complexes : Nickel(II) semicarbazones disrupt mitochondrial function in MCF-7 cells but may induce oxidative stress in healthy tissues .

Activité Biologique

Acetone semicarbazone (ASC) is a simple organic compound derived from the condensation of acetone and semicarbazide. Its biological activity has garnered attention in various fields, particularly in cancer research, antimicrobial studies, and hepatoprotection. This article provides a comprehensive overview of the biological activities associated with ASC, supported by case studies and research findings.

This compound is synthesized through a straightforward reaction between acetone and semicarbazide. The general reaction can be represented as follows:

This compound is characterized by its ability to form stable Schiff bases, which are known for their diverse biological properties.

Anticancer Activity

One of the most significant areas of research on ASC is its anticancer properties. A study conducted on male Swiss albino mice bearing Ehrlich ascites carcinoma (EAC) demonstrated that ASC exhibits potent hepatoprotective effects and potential anticancer activity. The study administered ASC at a dose of 2 mg/kg body weight for 14 days and observed several key outcomes:

- Biochemical Parameters : Levels of serum enzymes such as glutamate pyruvate transaminase (GPT), glutamate oxaloacetate transaminase (GOT), and alkaline phosphatase (ALP) were monitored. In EAC-bearing mice, ASC treatment significantly reduced elevated enzyme levels back to normal ranges, indicating its protective effect against liver damage caused by cancer cells .

- Histopathological Analysis : Examination of liver tissues showed no significant abnormalities in treated mice, suggesting that ASC does not induce acute or permanent damage to hepatic tissues .

- Overall Survival : The protective effects of ASC were noted to enhance the overall health and survival rates of the treated mice compared to untreated controls.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that ASC can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Hepatoprotective Effects

The hepatoprotective effects of ASC were further explored in studies focused on drug-induced liver injury. The administration of ASC was found to mitigate liver toxicity induced by various agents, highlighting its potential as a therapeutic agent in preventing liver damage. The biochemical analysis showed that ASC treatment normalized elevated liver enzymes typically associated with hepatotoxicity .

Table 1: Summary of Biological Activities of this compound

Q & A

Q. Q1. What is the standard methodology for synthesizing acetone semicarbazone, and how can purity be optimized?

Answer: this compound is synthesized via a condensation reaction between acetone and semicarbazide hydrochloride under acidic conditions. A typical protocol involves:

- Reagents: Semicarbazide hydrochloride, acetone, and a buffering agent (e.g., sodium acetate) to maintain pH ~4.5–5.5, enhancing reaction efficiency .

- Procedure: Reflux the mixture in methanol or ethanol for 1–2 hours. Sodium acetate neutralizes HCl byproduct, shifting equilibrium toward product formation .

- Purification: Recrystallize from methanol:acetone (1:1) or ether-cyclohexane mixtures to obtain high-purity crystals .

- Characterization:

Structural Analysis

Q. Q2. How do crystallographic studies resolve the molecular geometry of this compound?

Answer: X-ray diffraction (XRD) reveals:

- Planar Structure: The semicarbazone moiety adopts a planar configuration due to conjugation between C=N and carbonyl groups .

- Hydrogen Bonding: Intermolecular N-H···O bonds stabilize the crystal lattice, as observed in benzaldehyde semicarbazone analogs .

- Tautomerism: Ketotautomeric forms dominate in solid-state structures, confirmed by C NMR (C=O at ~160 ppm) .

Coordination Chemistry Applications

Q. Q3. How is this compound utilized in designing metal complexes, and what factors influence their stability?

Answer: this compound acts as a tridentate ligand (N,N,O-donor) in coordination chemistry:

- Synthesis: React with transition metal salts (e.g., Cu(II), Ni(II)) in ethanol. Example: Cu(II) complexes with 2-acetylpyridine semicarbazone show square-planar geometry via XRD .

- Stability Factors:

- Characterization:

Advanced Data Contradictions

Q. Q4. Why do conflicting reports exist on the acidity and reactivity of this compound compared to benzaldehyde derivatives?

Answer:

- Acidity Differences: Benzaldehyde semicarbazone (pKa ~3.5) is more acidic than this compound (pKa ~4.2) due to electron-withdrawing effects of the phenyl group vs. electron-donating isopropylidene .

- Reactivity Implications:

- Anion Formation: Benzaldehyde derivatives generate higher anion concentrations in basic media, leading to faster reaction rates with electrophiles (e.g., ethyl monochloroacetate) .

- Yield Discrepancies: Steric hindrance in this compound reduces yields in hydantoin synthesis (60–65% vs. 70–74% for benzaldehyde analogs) .

Biological Activity Screening

Q. Q5. What methodologies are used to evaluate the antineoplastic potential of this compound derivatives?

Answer:

- In Vitro Assays:

- In Vivo Models:

- Structure-Activity Relationship (SAR):

- Modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.